3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile moiety and a methanethioylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile typically involves a multi-step process. One common method includes the lithiation of 3-bromothiophene with n-butyllithium at -78°C, followed by the addition of elemental sulfur and 4-(2-bromoacetyl)-benzonitrile . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-Methoxyphenyl)propanoyl]benzonitrile
- 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile
Uniqueness
3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C17H13NOS |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3-[3-(2-methanethioylphenyl)propanoyl]benzonitrile |
InChI |
InChI=1S/C17H13NOS/c18-11-13-4-3-7-15(10-13)17(19)9-8-14-5-1-2-6-16(14)12-20/h1-7,10,12H,8-9H2 |
InChI Key |
BGFSKFIIEDXSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)C#N)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.